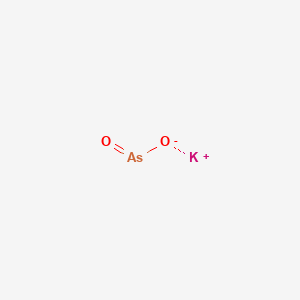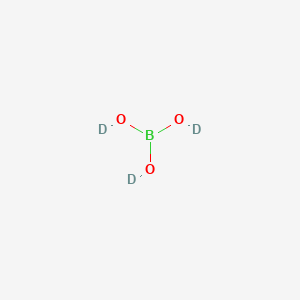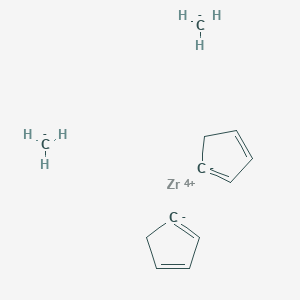
Aluminum, compd. with samarium (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, compd. with samarium (2:1), also known as Samarium aluminide, is a compound where aluminum is combined with samarium in a 2:1 ratio . Researchers have shown interest in incorporating small amounts of rare earth elements like samarium into aluminum alloys to attain finer grain size and improve mechanical properties .
Synthesis Analysis
The synthesis of aluminum compounds with samarium can be achieved through various methods. For instance, Nickel-aluminum layered double hydroxide with aluminum ions partially substituted by samarium ones was successfully synthesized via coprecipitation followed by hydrothermal treatment .Molecular Structure Analysis
The molecular structure of Aluminum, compd. with samarium (2:1) is represented by the formula Al2Sm . The influence of samarium addition on the microstructures of Al-5Cu alloys was investigated using optical microscopy, X-ray diffraction, scanning electron microscopy, energy diffraction spectroscopy, and differential thermal analysis .Chemical Reactions Analysis
The addition of samarium to aluminum alloys has been found to refine grains and prevent recrystallization . The Sm3Al11 phase undergoes a catatectic reaction at 1070 °C . The addition of samarium at concentrations of 0.5%, 1.0%, and 1.5% by weight on the microstructural and mechanical properties of AA5083 alloy has been studied .Safety And Hazards
Orientations Futures
The potential benefits of incorporating small amounts of rare earth elements into aluminum alloys are being explored by researchers . The addition of samarium to Al-5Zn-0.5Si alloy has been studied for its effect on microstructure evolution and tensile properties . The development of new substances with evenly distributed samarium hexaboride particles in aluminum is also being investigated .
Propriétés
InChI |
InChI=1S/2Al.Sm |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPOPGUAHSTUQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Al].[Al].[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Al2Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065215 |
Source


|
| Record name | Aluminum, compd. with samarium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6336899 | |
CAS RN |
12043-27-5 |
Source


|
| Record name | Aluminum, compd. with samarium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aluminum, compd. with samarium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium, compound with samarium (2:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![alpha-Cyclohexyl-alpha-[2-(diethylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B76423.png)
